1-Pyrrol-1-ylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

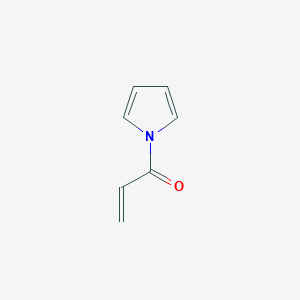

1-Pyrrol-1-ylprop-2-en-1-one is a heterocyclic organic compound featuring a pyrrole ring fused to a prop-2-en-1-one moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Pyrrol-1-ylprop-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of pyrrole with acrolein under acidic conditions. This reaction typically proceeds via a condensation mechanism, forming the desired product with good yields. Another method involves the use of organocatalysts, such as proline, to facilitate the reaction between pyrrole and α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also gaining traction in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Pyrrol-1-ylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

1-Pyrrol-1-ylprop-2-en-1-one serves as a crucial building block in organic synthesis, particularly for developing more complex heterocyclic compounds. Its structure allows for diverse reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids using potassium permanganate.

- Reduction: Reduction with sodium borohydride yields corresponding alcohols.

- Substitution Reactions: Electrophilic substitutions can occur at the pyrrole ring, producing various derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Bromine in acetic acid | Halogenated derivatives |

Biological Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines, including renal and leukemia cancers. Notably, two specific derivatives demonstrated growth inhibition percentages of -77.10% and -92.13% at a concentration of 10 μM against UO-31 renal cancer cells .

Mechanism of Action

The mechanism involves binding to specific molecular targets such as enzymes and receptors. This interaction can inhibit enzyme activity by blocking substrate access and modulating receptor activity, influencing cellular signaling pathways.

Table 2: Antiproliferative Activity of Derivatives

| Compound ID | Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| 5a | UO-31 | -77.10 | 1.36 |

| 5c | HL-60 | -92.13 | 0.27 |

Industrial Applications

Advanced Materials Production

In industrial settings, this compound is utilized in the production of advanced materials such as conductive polymers and organic semiconductors. Its unique properties facilitate the development of materials with enhanced electrical conductivity and thermal stability.

Case Study 1: Anticancer Screening

A comprehensive screening of various derivatives revealed that compounds based on this compound exhibited superior anticancer properties compared to existing treatments like sunitinib. The derivatives were found to be non-cytotoxic at higher concentrations, indicating their potential for therapeutic use without significant side effects .

Case Study 2: Anti-inflammatory Properties

Another study identified several enone derivatives that exhibited anti-inflammatory effects by inhibiting neutrophilic inflammation markers. Specific modifications to the this compound scaffold enhanced its potency against elastase secretion and superoxide production in human neutrophils .

Mécanisme D'action

The mechanism of action of 1-Pyrrol-1-ylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Pyrrole: A simpler analog with a five-membered nitrogen-containing ring.

2,5-Dimethylpyrrole: A substituted pyrrole with methyl groups at positions 2 and 5.

1-Methylpyrrole: A pyrrole derivative with a methyl group at the nitrogen atom.

Uniqueness: 1-Pyrrol-1-ylprop-2-en-1-one is unique due to its fused structure, combining a pyrrole ring with a prop-2-en-1-one moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

1-Pyrrol-1-ylprop-2-en-1-one, also known as a pyrrole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, anticancer drug, and enzyme inhibitor, making it a subject of extensive research.

This compound can be synthesized through various methods, including:

- Condensation Reaction : The reaction of pyrrole with acrolein under acidic conditions yields the desired product.

- Organocatalytic Methods : Utilizing organocatalysts like proline facilitates the reaction between pyrrole and α,β-unsaturated carbonyl compounds.

These synthetic routes allow for the production of this compound with good yields and purity, essential for subsequent biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity, influencing cellular signaling pathways involved in various biological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi, highlighting its potential as a therapeutic agent in treating infections. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle proteins. Notably, it has shown effectiveness against several cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in metabolic pathways associated with cancer progression and inflammation. For example, its inhibitory effects on lipoxygenase have been explored, suggesting potential applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,5-Dimethylpyrrole | Substituted Pyrrole | Antimicrobial |

| 3-(4-Methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one | Cinnamoyl-substituted Pyrrole | Anticancer and Antioxidant |

| (E)-3-Benzoyl-pyrrole | Cinnamic Acid Derivative | Antioxidant and Anti-inflammatory |

This table illustrates how structural variations influence biological activity. The presence of additional functional groups can enhance or alter the pharmacological properties of these compounds.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Staphylococcus aureus and found significant inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers.

- Enzyme Inhibition : Research demonstrated that this compound effectively inhibited lipoxygenase activity by binding to the enzyme's active site, providing insights into its potential use in treating inflammatory conditions.

Propriétés

IUPAC Name |

1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-7(9)8-5-3-4-6-8/h2-6H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBLMHNFABREF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.